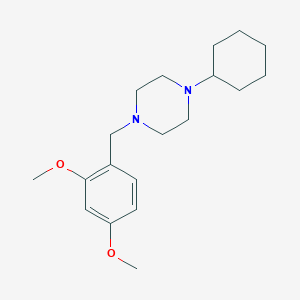![molecular formula C18H21N3O2S B5698937 N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and has the potential to become an important drug in the fight against cancer.
Mecanismo De Acción
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to improve the function of immune cells, which could potentially enhance the body's ability to fight cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical studies. However, one limitation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its effectiveness in some settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer drugs. Another area of interest is the investigation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in clinical trials, to determine its safety and efficacy in humans. Additionally, there is potential for the development of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and/or enhanced anti-cancer activity.
Métodos De Síntesis
The synthesis of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the preparation of the key intermediate, 4-(4-propionyl-1-piperazinyl)aniline, and its subsequent reaction with 2-thiophenecarboxylic acid. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to have synergistic effects when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)21-11-9-20(10-12-21)15-7-5-14(6-8-15)19-18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQLVCLFOJRZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)
